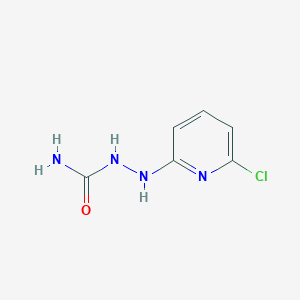

2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide (CPH) is a novel synthetic molecule with promising applications in a variety of scientific fields. CPH is a synthetic hydrazinecarboxamide derivative of 6-chloro-2-pyridine, and is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and biochemistry. CPH has been used in a variety of research projects and has been found to have potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Applications

2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide and its derivatives have been explored for their potential antimicrobial properties. Pyridine-bridged 2,6-bis-carboxamide Schiff's bases, prepared from related compounds, demonstrated significant bactericidal and fungicidal activities, comparable to known antibiotics like streptomycin and fusidic acid (Al-Omar & Amr, 2010). Additionally, compounds synthesized from pyridine-2,6-carboxamide-derived Schiff bases showed promising antimicrobial activities, with some exhibiting substantial effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis (Carrasco et al., 2020). Furthermore, novel 2-chloro-3-hetarylquinolines, synthesized from a derivative of 2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide, showed significant antibacterial and anticancer activities, highlighting their multifunctional pharmaceutical potential (Bondock & Gieman, 2015).

Chemical Synthesis Applications

This compound has been used extensively in chemical synthesis, serving as a precursor or intermediate for various compounds. For instance, it was employed in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, with their antibacterial activities being notably investigated (Rostamizadeh et al., 2013). Additionally, in the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, it served as a key starting material, demonstrating its versatility in chemical transformations (Yun-shang, 2010).

Bioconjugation and Chelation Applications

The compound and its derivatives have been explored for bioconjugation and chelation, particularly in radiolabelling applications. A study highlighted the use of 6-Hydrazinonicotinic acid (a related compound) as a bifunctional technetium-binding ligand for synthesizing bioconjugates for radiolabelling with Tc-99m, indicating its potential in diagnostic imaging (Meszaros et al., 2011).

Material Science Applications

In the field of material science, the compound has been utilized for the synthesis of new soluble polyamides with potential applications in high-performance materials. These polyamides exhibited good thermal stability and solubility in polar aprotic solvents, indicating their usefulness in various industrial applications (Ghaemy et al., 2010).

Propriétés

IUPAC Name |

[(6-chloropyridin-2-yl)amino]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4O/c7-4-2-1-3-5(9-4)10-11-6(8)12/h1-3H,(H,9,10)(H3,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWPRMQNMVYBJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2412886.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)

![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)

![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)